N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-8-12(21)18-16-14(10)15(19-20(16)2)17-13(22)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRWIVGCQQKEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-phenylacetic acid, the synthesis may proceed through the following steps:
Formation of Intermediate: The initial step involves the reaction of 2-phenylacetic acid with hydrazine to form a hydrazide intermediate.
Cyclization: The hydrazide intermediate undergoes cyclization with a suitable diketone, such as 1,3-diketone, under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, tailoring the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems and Substituent Effects
The table below compares structural features, molecular weights, synthesis, and physical properties of the target compound with related analogs:
Key Observations:
Core Structure Diversity: The target and compound share a pyrazolo[3,4-b]pyridine core, but the latter features 1,4-diphenyl groups instead of dimethyl groups, significantly altering steric and electronic profiles . and compounds incorporate pyrimidinone and thiazolo-pyrimidine cores, respectively, introducing additional heteroatoms (e.g., sulfur in thiazolo) that may influence redox properties or binding interactions .
Thioether vs. Oxo Groups: The thioether in compounds may enhance lipophilicity compared to the target’s oxo group, affecting solubility and membrane permeability .
Synthetic Yields :
Hydrogen Bonding and Crystallinity
- Hydrogen Bonding: The target’s 6-oxo and acetamide groups can act as hydrogen-bond acceptors/donors, similar to the benzamide in . Such interactions influence crystal packing and solubility, as seen in the high melting point (>250°C) of the compound .
- Graph Set Analysis : highlights the role of hydrogen-bonding patterns in dictating crystal structures, which may explain differences in melting points between the target and analogs .
Molecular Weight and Drug-Likeness
- The compound (MW 417.5) and the imidazo-pyridine in (MW ~525) exceed typical drug-like thresholds (<500 Da). The target’s molecular weight (unreported) likely falls within this range, given its simpler core .
Biological Activity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H17N5O3
- Molecular Weight : 351.4 g/mol
- CAS Number : 1170571-54-6
Structure
The structural formula of the compound is critical for understanding its biological interactions. The presence of the pyrazolo[3,4-b]pyridine moiety is significant in influencing its biological activity.
Research indicates that compounds similar to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) exhibit various biological activities primarily through their interactions with specific enzymes and receptors. Key mechanisms include:
-
Phosphodiesterase Inhibition :
- Compounds in this class have demonstrated inhibition of phosphodiesterase (PDE) enzymes. PDEs play a critical role in regulating cellular signaling pathways.
- For instance, PDE4 inhibitors derived from pyrazolo[3,4-b]pyridine structures have shown efficacy in reducing inflammation and allergic responses by modulating eosinophil activity in vitro and in vivo .
- Receptor Interactions :
Pharmacological Effects
The pharmacological effects of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) include:
- Anti-inflammatory Activity : Research has indicated that this compound can reduce markers of inflammation in cellular models.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
